N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a pyrrole ring attached to a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a series of reactions to introduce the necessary functional groups.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often facilitated by a catalyst such as palladium or rhodium.
Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the methyl group at the 6-position of the pyridine ring.
N-(6-methylpyridin-2-yl)-3-(1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
N-(6-methylpyridin-2-yl)-3-(1H-pyrrol-1-yl)propanamide is unique due to the presence of both the methyl-substituted pyridine ring and the pyrrole ring. This combination of structural features may confer specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C13H15N3O/c1-11-5-4-6-12(14-11)15-13(17)7-10-16-8-2-3-9-16/h2-6,8-9H,7,10H2,1H3,(H,14,15,17) |
InChI Key |
NVHFQDBYDCKYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCN2C=CC=C2 |
Origin of Product |
United States |
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